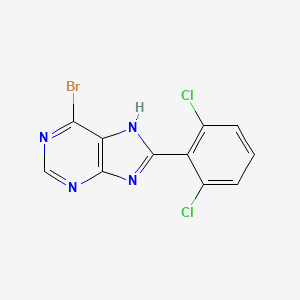
6-Bromo-8-(2,6-dichlorophenyl)-9H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-8-(2,6-dichlorophenyl)-9H-purine is a heterocyclic compound that belongs to the purine family. Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA. This compound is characterized by the presence of bromine and dichlorophenyl groups attached to the purine ring, which can significantly influence its chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine typically involves the bromination of a purine derivative followed by the introduction of the dichlorophenyl group. One common method is the bromination of 8-(2,6-dichlorophenyl)-9H-purine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
6-Bromo-8-(2,6-dichlorophenyl)-9H-purine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like potassium carbonate or sodium hydride.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted purines, while coupling reactions can produce complex biaryl or heteroaryl compounds.
科学研究应用
6-Bromo-8-(2,6-dichlorophenyl)-9H-purine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to nucleic acid interactions and enzyme inhibition.
Industry: The compound can be used in the development of new materials with specific properties, such as electronic or photonic materials.
作用机制
The mechanism of action of 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and dichlorophenyl groups can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
8-Bromo-9H-purine: Lacks the dichlorophenyl group, which can affect its chemical and biological properties.
6-Chloro-8-(2,6-dichlorophenyl)-9H-purine: Similar structure but with chlorine instead of bromine, which can influence its reactivity and interactions.
8-(2,6-Dichlorophenyl)-9H-purine: Lacks the bromine atom, which can alter its chemical behavior and biological activity.
Uniqueness
6-Bromo-8-(2,6-dichlorophenyl)-9H-purine is unique due to the presence of both bromine and dichlorophenyl groups, which can significantly enhance its reactivity and binding properties. This makes it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
6-bromo-8-(2,6-dichlorophenyl)-7H-purine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5BrCl2N4/c12-9-8-11(16-4-15-9)18-10(17-8)7-5(13)2-1-3-6(7)14/h1-4H,(H,15,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHQYGWOXFTDEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NC3=C(N2)C(=NC=N3)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5BrCl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501277146 |
Source


|
| Record name | 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501277146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227958-56-6 |
Source


|
| Record name | 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227958-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501277146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
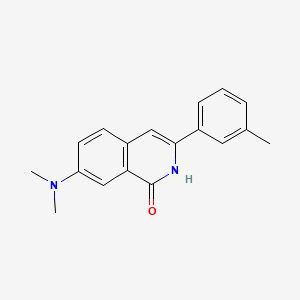
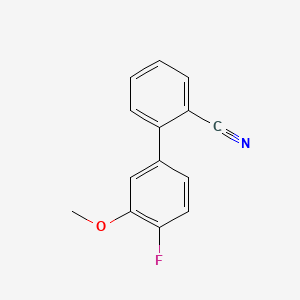
![1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B580756.png)
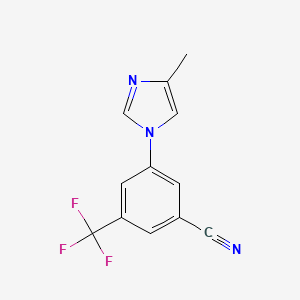
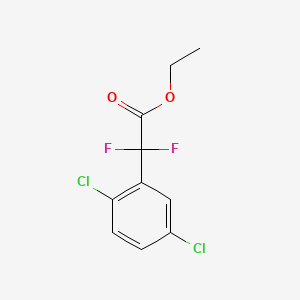
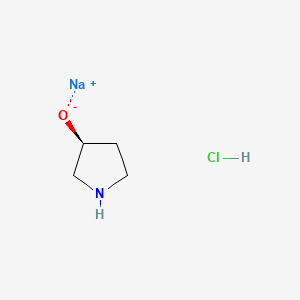
![2-Phenylimidazo[1,2-a]pyridin-7-amine](/img/structure/B580763.png)
![(E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-pyridin-3-ylprop-2-enamide;hydrochloride](/img/structure/B580764.png)
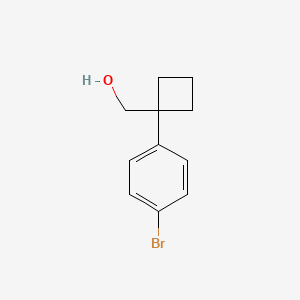
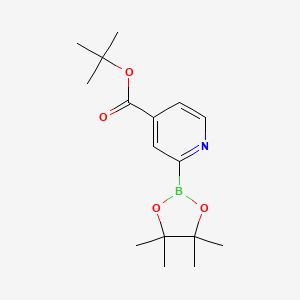
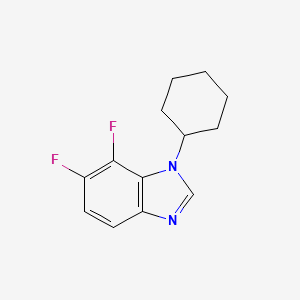
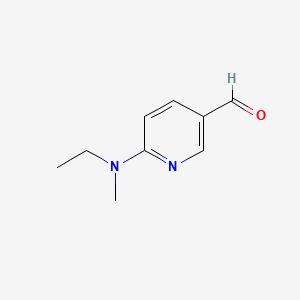
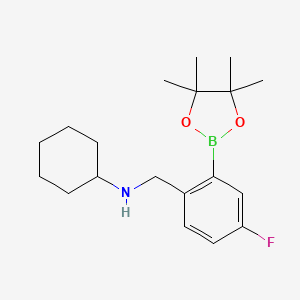
![5-Fluoro-1-(triisopropylsilyl)-4-((trimethylsilyl) ethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B580772.png)
